molecular formula C17H19NO2S B11112160 1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11112160
M. Wt: 301.4 g/mol
InChI Key: HBICHTYHFHBIJQ-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a methanesulfonyl group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves the reaction of 3-methylbenzyl chloride with tetrahydroquinoline in the presence of a base, followed by sulfonylation using methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-1,2,4-TRIAZOLE: This compound shares the methanesulfonyl group and aromatic ring but has a different core structure.

    1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Similar in structure but with a piperidine core instead of tetrahydroquinoline.

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H19NO2S/c1-14-6-4-7-15(12-14)13-21(19,20)18-11-5-9-16-8-2-3-10-17(16)18/h2-4,6-8,10,12H,5,9,11,13H2,1H3

InChI Key

HBICHTYHFHBIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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